molecular formula C20H38O6 B12648480 2-Hydroxy-3-(lactoyloxy)propyl myristate CAS No. 94138-79-1

2-Hydroxy-3-(lactoyloxy)propyl myristate

Cat. No.: B12648480
CAS No.: 94138-79-1
M. Wt: 374.5 g/mol
InChI Key: PXPMJHWVJIPKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-(lactoyloxy)propyl myristate is a chemical compound with the molecular formula C17H32O6. It is an ester formed from myristic acid and a lactoyloxy group. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(lactoyloxy)propyl myristate typically involves the esterification of myristic acid with a lactoyloxy group. The reaction is usually carried out under acidic conditions with a catalyst to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, including myristic acid and lactoyloxy compounds, are mixed in reactors with appropriate catalysts. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The final product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(lactoyloxy)propyl myristate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The lactoyloxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like acids or bases to facilitate the exchange of functional groups.

Major Products Formed

    Oxidation: Oxidation products may include carboxylic acids and ketones.

    Reduction: Reduction typically yields alcohols.

    Substitution: Substitution reactions produce various esters or other derivatives depending on the substituent introduced.

Scientific Research Applications

2-Hydroxy-3-(lactoyloxy)propyl myristate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a component in drug formulations.

    Industry: The compound is used in the formulation of cosmetics, personal care products, and industrial lubricants.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(lactoyloxy)propyl myristate involves its interaction with specific molecular targets. The lactoyloxy group can interact with enzymes and receptors, modulating their activity. The ester linkage allows the compound to penetrate biological membranes, enhancing its bioavailability and effectiveness.

Comparison with Similar Compounds

Similar Compounds

    2,3-Bis(lactoyloxy)propyl myristate: This compound has two lactoyloxy groups, making it more hydrophilic compared to 2-Hydroxy-3-(lactoyloxy)propyl myristate.

    Isopropyl myristate: Known for its use as a skin penetration enhancer, it lacks the lactoyloxy group present in this compound.

Uniqueness

This compound is unique due to its specific ester linkage and the presence of the lactoyloxy group. This structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

94138-79-1

Molecular Formula

C20H38O6

Molecular Weight

374.5 g/mol

IUPAC Name

[2-hydroxy-3-(2-hydroxypropanoyloxy)propyl] tetradecanoate

InChI

InChI=1S/C20H38O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-19(23)25-15-18(22)16-26-20(24)17(2)21/h17-18,21-22H,3-16H2,1-2H3

InChI Key

PXPMJHWVJIPKEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)C(C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.